

Application of 2,3-Difluorobenzonitrile in the Synthesis of Novel Agrochemicals

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Compound of Interest

Compound Name: 2,3-Difluorobenzonitrile

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Introduction

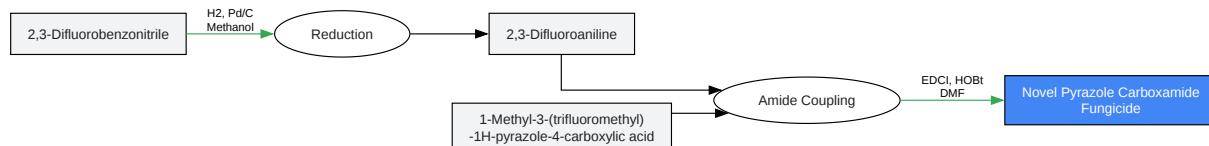
2,3-Difluorobenzonitrile is a versatile fluorinated aromatic building block increasingly utilized in the discovery and development of novel agrochemicals.^[1] The presence of two fluorine atoms on the benzene ring imparts unique physicochemical properties to derivative molecules, including enhanced metabolic stability, increased lipophilicity, and improved biological activity.^[2] This application note details the use of **2,3-Difluorobenzonitrile** as a key starting material in the synthesis of a novel pyrazole carboxamide fungicide, highlighting its role in the generation of potent active ingredients for crop protection.

The primary application of **2,3-Difluorobenzonitrile** in this context involves its conversion to key intermediates, such as 2,3-difluoroaniline. This amine serves as a crucial component for the construction of the final agrochemical structure. The resulting pyrazole carboxamide fungicides are known to be potent inhibitors of the succinate dehydrogenase (SDH) enzyme in the mitochondrial electron transport chain of pathogenic fungi, a well-established mode of action for a significant class of modern fungicides.

Synthetic Pathway Overview

The overall synthetic strategy involves a two-step process starting from **2,3-Difluorobenzonitrile**. The first step is the reduction of the nitrile group to an amine, yielding

2,3-difluoroaniline. The subsequent step involves the coupling of this aniline with a pyrazole carboxylic acid derivative to form the final pyrazole carboxamide fungicide.



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Figure 1: General synthetic scheme for the preparation of a novel pyrazole carboxamide fungicide from **2,3-Difluorobenzonitrile**.

Experimental Protocols

Protocol 1: Synthesis of 2,3-Difluoroaniline from 2,3-Difluorobenzonitrile

Objective: To prepare 2,3-difluoroaniline via the catalytic hydrogenation of **2,3-Difluorobenzonitrile**.

Materials:

- **2,3-Difluorobenzonitrile** (1.0 eq)
- 10% Palladium on activated carbon (Pd/C), 50% wet (0.05 eq)
- Methanol
- Hydrogen gas (H₂)
- Filtration apparatus
- Rotary evaporator

Procedure:

- In a pressure-resistant reaction vessel, dissolve **2,3-Difluorobenzonitrile** in methanol.
- Carefully add the 10% Pd/C catalyst to the solution.
- Seal the reaction vessel and purge with nitrogen gas, followed by hydrogen gas.
- Pressurize the vessel with hydrogen gas to the desired pressure and heat to 50°C.
- Stir the reaction mixture vigorously for 2-4 hours, monitoring the reaction progress by TLC or HPLC.
- Upon completion, cool the reaction mixture to room temperature and carefully vent the hydrogen gas.
- Filter the reaction mixture through a pad of celite to remove the catalyst, washing the filter cake with methanol.
- Concentrate the filtrate under reduced pressure using a rotary evaporator to yield crude 2,3-difluoroaniline. The product can be purified further by distillation or chromatography if necessary.

Protocol 2: Synthesis of a Novel Pyrazole Carboxamide Fungicide

Objective: To synthesize a novel pyrazole carboxamide fungicide via amide coupling of 2,3-difluoroaniline and a pyrazole carboxylic acid derivative.

Materials:

- 2,3-Difluoroaniline (1.0 eq)
- 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (1.0 eq)
- N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDCI) (1.2 eq)
- Hydroxybenzotriazole (HOBT) (1.2 eq)

- N,N-Dimethylformamide (DMF)
- Saturated sodium bicarbonate solution
- Ethyl acetate
- Brine
- Anhydrous magnesium sulfate
- Separatory funnel
- Rotary evaporator

Procedure:

- Dissolve 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid, EDCI, and HOBr in DMF in a round-bottom flask.
- Stir the mixture at room temperature for 30 minutes.
- Add 2,3-difluoroaniline to the reaction mixture and continue stirring at room temperature overnight.
- Monitor the reaction by TLC or LC-MS.
- Once the reaction is complete, pour the mixture into water and extract with ethyl acetate.
- Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain the final pyrazole carboxamide fungicide.

Biological Activity and Data

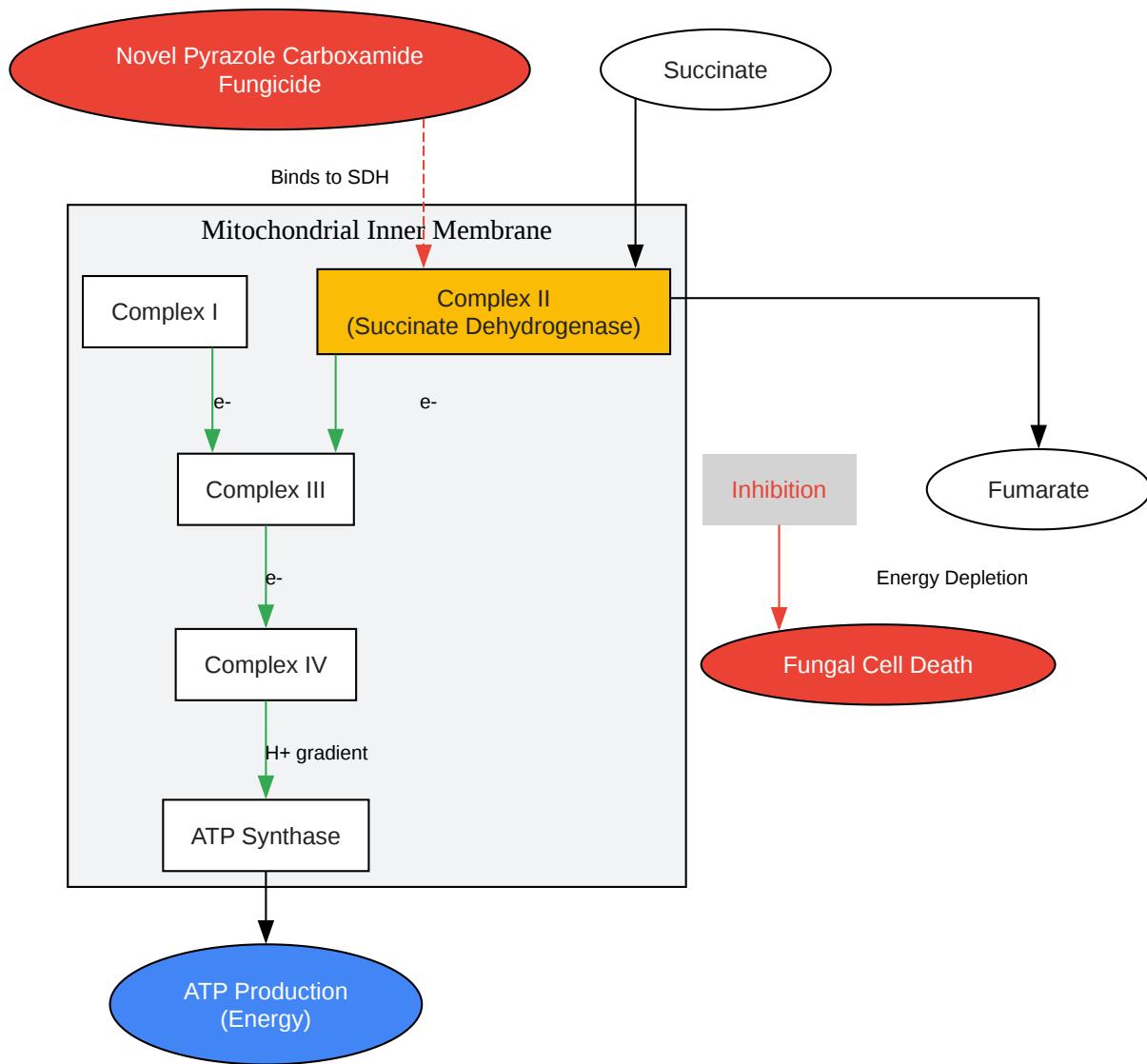
The synthesized novel pyrazole carboxamide fungicide was evaluated for its in vitro antifungal activity against a panel of common plant pathogenic fungi. The half-maximal effective concentration (EC₅₀) values were determined using a mycelial growth inhibition assay.

Compound	Target Fungus	EC ₅₀ (µg/mL)
Novel Pyrazole Carboxamide	Rhizoctonia solani	0.37
Botrytis cinerea		1.25
Sclerotinia sclerotiorum		0.89
Boscalid (Commercial Standard)	Rhizoctonia solani	0.52
Botrytis cinerea		1.80
Sclerotinia sclerotiorum		1.15

Table 1: In vitro antifungal activity of the novel pyrazole carboxamide fungicide compared to a commercial standard.

Mode of Action: Succinate Dehydrogenase Inhibition

The pyrazole carboxamide class of fungicides acts by inhibiting the enzyme succinate dehydrogenase (SDH), also known as complex II, in the mitochondrial respiratory chain. This inhibition disrupts the production of ATP, the energy currency of the cell, leading to fungal cell death.



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Figure 2: Simplified diagram of the mitochondrial electron transport chain and the inhibitory action of the novel pyrazole carboxamide fungicide on Complex II (Succinate Dehydrogenase).

Conclusion

2,3-Difluorobenzonitrile serves as a valuable and strategic starting material for the synthesis of novel, high-potency agrochemicals. The conversion to 2,3-difluoroaniline provides a key intermediate for the construction of pyrazole carboxamide fungicides that exhibit excellent *in vitro* activity against a range of plant pathogens. The unique properties conferred by the difluorinated phenyl ring likely contribute to the enhanced efficacy of the final active ingredient. Further research into derivatives of **2,3-Difluorobenzonitrile** holds significant promise for the development of the next generation of crop protection agents.

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